Cas no 53970-66-4 (1H-Cyclopenta[b]quinolin-9-amine,2,3-dihydro-7-methyl-)

1H-Cyclopenta[b]quinolin-9-amine,2,3-dihydro-7-methyl- structure
53970-66-4 structure
Product name:1H-Cyclopenta[b]quinolin-9-amine,2,3-dihydro-7-methyl-
CAS No:53970-66-4
MF:C13H14N2
MW:198.26366
CID:378430
PubChem ID:3041351

1H-Cyclopenta[b]quinolin-9-amine,2,3-dihydro-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Cyclopenta[b]quinolin-9-amine,2,3-dihydro-7-methyl-
    • 2,3-Dihydro-7-methyl-1H-cyclopenta[b]quinolin-9-amine
    • 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
    • BRN 0147494
    • DTXSID70202271
    • 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl-
    • CHEMBL5029006
    • 53970-66-4
    • 5-22-10-00485 (Beilstein Handbook Reference)
    • Oprea1_849130
    • AKOS011482920
    • 9-Amino-7-methyl-2,3-dihydro-1H-cyclopenta(b)quinoline
    • Inchi: InChI=1S/C13H14N2/c1-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15)
    • InChI Key: FUEAQDJAQZSMNY-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)N=C3CCCC3=C2N

Computed Properties

  • Exact Mass: 198.11582
  • Monoisotopic Mass: 198.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.205
  • Boiling Point: 406.5°C at 760 mmHg
  • Flash Point: 228.7°C
  • Refractive Index: 1.698
  • PSA: 38.91

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